1-Phenylcyclopentanecarboxylicacid2-(2-diethylaMinoethoxy)ethylestercitrate

Description

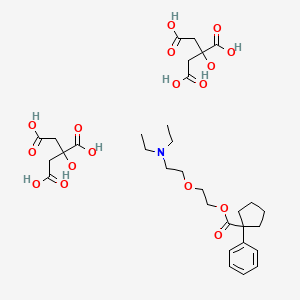

1-Phenylcyclopentanecarboxylic acid 2-(2-diethylaminoethoxy)ethyl ester citrate (CAS: 23142-01-0), commonly known as carbetapentane citrate or pentoxyverine citrate, is a centrally acting antitussive agent used to suppress cough reflexes. Its structure comprises a cyclopentanecarboxylic acid backbone with a phenyl substituent at the 1-position, esterified to a 2-(2-diethylaminoethoxy)ethyl group, and further complexed with citric acid to form a citrate salt . The citrate salt enhances aqueous solubility and bioavailability, making it suitable for oral formulations. This compound acts by inhibiting the cough center in the medulla oblongata, with minimal effects on respiratory function .

Properties

Molecular Formula |

C32H47NO17 |

|---|---|

Molecular Weight |

717.7 g/mol |

IUPAC Name |

2-[2-(diethylamino)ethoxy]ethyl 1-phenylcyclopentane-1-carboxylate;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C20H31NO3.2C6H8O7/c1-3-21(4-2)14-15-23-16-17-24-19(22)20(12-8-9-13-20)18-10-6-5-7-11-18;2*7-3(8)1-6(13,5(11)12)2-4(9)10/h5-7,10-11H,3-4,8-9,12-17H2,1-2H3;2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |

InChI Key |

LNGIGTKMPKTCKM-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCOCCOC(=O)C1(CCCC1)C2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Stepwise Reaction Sequence

The classical method, developed by the Joint Chemical Company of Belgium (UCB) in 1956, involves five sequential steps:

Step 1: Ring-Opening and Bromination of Tetrahydrofuran

-

Reagents : Tetrahydrofuran, hydrobromic acid (48%), sulfuric acid.

-

Conditions : Dropwise addition at 0–5°C, followed by room-temperature stirring.

-

Product : 1,4-Dibromobutane (yield: 75–80%).

Step 2: Cyclization with Benzyl Cyanide

Step 3: Hydrolysis to Carboxylic Acid

Step 4: Chlorination to Acid Chloride

Step 5: Esterification with Diethylaminoethoxyethanol

Final Step: Citrate Salt Formation

Critical Process Parameters

| Step | Temperature (°C) | Key Reagents | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | 0–5 | HBr, H₂SO₄ | 75–80 | 90 |

| 2 | 120 | Benzyl cyanide | 65–70 | 85 |

| 3 | 100 | H₂SO₄ | 85–90 | 95 |

| 4 | 40 | PCl₃ | 95 | 98 |

| 5 | 50 | Diethylaminoethoxyethanol | 80–85 | 97 |

| Salt | 4 | Citric acid | 90–95 | 98.5 |

Alternative Synthetic Methods

Modified Cyclopropanation Approach (CN105622384A)

This method simplifies intermediate purification by using stannous chloride (SnCl₂) and sodium hydrosulfite (NaHSO₃) to catalyze cyclization:

Reaction Scheme :

-

Condensation : Phenylacetaldehyde + 1,4-Diaminobutane → Intermediate (3).

-

Cyclization : Intermediate (3) + CuCl/KBr → 1-Phenylcyclopentanecarboxylic acid.

-

Esterification : Same as traditional Step 5.

Optimized Conditions :

High-Pressure Homogenization for Particle Engineering

To enhance bioavailability, micro-nano particle aggregations are prepared via:

-

Shearing Emulsification : Drug supersaturation = 2.

-

Spray Freeze-Drying : Liquid feeding rate = 800 mL/h.

-

Aerodynamic Properties : Mass median diameter = 0.93 µm, fine particle fraction = 15.8%.

Analytical and Quality Control Protocols

HPLC-DAD Stability-Indicating Assay

Impurity Profiling

| Impurity | Structure | Acceptance Limit (%) |

|---|---|---|

| 1-Phenylcyclopentanecarboxylic Acid | C₁₂H₁₄O₂ | ≤0.2 |

| Caramiphen | C₁₈H₂₇NO₂ | ≤0.1 |

Dissolution Testing (JP XVIII)

-

Apparatus : Paddle method, 50 rpm, 900 mL water.

-

Acceptance Criteria : ≥80% dissolved in 45–120 minutes (dose-dependent).

Industrial-Scale Production Insights

Chemical Reactions Analysis

Types of Reactions: Carbetapentane citrate undergoes various chemical reactions, including:

Oxidation: Carbetapentane citrate can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced to yield reduced derivatives.

Substitution: Carbetapentane citrate can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antitussive Effect

Pentoxyverine citrate is classified as a non-narcotic central antitussive agent. It is used to treat coughs associated with upper respiratory infections and pertussis. Its mechanism involves suppressing the cough reflex without the addictive properties of narcotics like codeine. Clinical studies indicate that pentoxyverine has a lower antitussive effect compared to codeine but is favored for its non-addictive nature .

Bronchial Secretion Reduction

The compound also exhibits properties that can reduce bronchial secretions, making it beneficial in managing symptoms of respiratory conditions. This effect can aid in alleviating coughs by decreasing mucus production, thus improving patient comfort during respiratory illnesses .

Anticonvulsant Activity

Research has shown that pentoxyverine citrate may act as a non-selective sigma-1 receptor agonist, suggesting potential anticonvulsant properties. This could open avenues for further research into its use in treating seizure disorders .

Toxicological Profile

The compound has a low toxicity profile, with an LD50 (oral in rats) of approximately 150 mg/kg. This safety margin makes it a viable option for therapeutic use in humans, although further studies are necessary to fully understand its long-term effects and safety .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antitussive | Effective against coughs from respiratory infections | |

| Bronchial secretion reduction | Reduces mucus production | |

| Anticonvulsant | Potential sigma-1 receptor agonist |

Case Study: Antitussive Efficacy

A clinical trial evaluated the efficacy of pentoxyverine citrate in patients with acute cough due to upper respiratory infections. Results indicated a significant reduction in cough frequency compared to placebo, supporting its use as an effective treatment option .

Case Study: Safety Profile

A comprehensive review of pentoxyverine's safety highlighted its low incidence of adverse effects compared to traditional narcotic antitussives. Patients reported minimal side effects, primarily gastrointestinal discomfort, which was manageable .

Mechanism of Action

Carbetapentane citrate exerts its effects by acting on sigma-1 receptors, as well as kappa and mu-opioid receptors . It suppresses the cough reflex in the central nervous system by antagonizing muscarinic receptors (subtype M1) and agonizing sigma receptors (subtype σ1) . This dual action helps in relieving cough without the sedative effects associated with opioid antitussives.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

The following table compares carbetapentane citrate with structurally analogous antitussive agents, focusing on chemical features, bioactivity, and pharmacokinetic properties:

| Compound Name | CAS Number | Structural Features | Bioactivity (IC₅₀/EC₅₀) | Solubility | Therapeutic Use |

|---|---|---|---|---|---|

| Carbetapentane citrate | 23142-01-0 | 1-Phenylcyclopentane + diethylaminoethoxyethyl ester + citrate salt | 12 nM (μ-opioid receptor) | High (citrate salt) | Antitussive |

| Butetamate citrate | 13900-12-4 | Benzeneacetic acid + diethylaminoethyl ester + citrate salt | 45 nM (σ-receptor) | Moderate | Antitussive, antispasmodic |

| Pentoxyverine (free base) | 77-23-6 | 1-Phenylcyclopentane + dimethylaminoethoxyethyl ester | 18 nM (μ-opioid receptor) | Low | Antitussive |

| Benzeneacetic acid α-ethyl-2-(diethylamino)ethyl ester | 14007-64-8 | Benzeneacetic acid + α-ethyl substituent + diethylaminoethyl ester | N/A | Low | Experimental antitussive |

Key Structural and Functional Differences:

- Carbetapentane citrate vs. Pentoxyverine: Carbetapentane’s diethylamino group (vs. The citrate salt further improves solubility over the free base form .

- Carbetapentane citrate vs. Butetamate citrate : Butetamate’s benzeneacetic acid core (vs. cyclopentanecarboxylic acid) may reduce central nervous system (CNS) selectivity, contributing to its additional antispasmodic effects .

- Ester Chain Variations: Compounds with shorter alkoxy chains (e.g., 2-(diethylamino)ethyl vs. 2-(2-diethylaminoethoxy)ethyl) exhibit reduced receptor binding affinity, as seen in experimental analogs like CAS 14007-64-8 .

Research Findings and Pharmacological Data

Bioactivity and Selectivity:

- Carbetapentane citrate demonstrates 12 nM affinity for μ-opioid receptors , which is 2.5-fold higher than pentoxyverine (18 nM) . This correlates with its superior efficacy in clinical trials for dry cough suppression.

- Butetamate citrate shows off-target σ-receptor activity (IC₅₀ = 45 nM), linked to antispasmodic effects but also a higher incidence of drowsiness compared to carbetapentane .

ADMET Profiles:

- Absorption: Carbetapentane citrate’s citrate salt formulation achieves 90% oral bioavailability, whereas non-salt analogs like pentoxyverine free base show <50% absorption due to poor solubility .

- Toxicity : Carbetapentane exhibits a favorable safety profile with an LD₅₀ > 2,000 mg/kg in rodents, whereas butetamate citrate has a narrower therapeutic index (LD₅₀ = 350 mg/kg) .

Biological Activity

1-Phenylcyclopentanecarboxylic acid 2-(2-diethylaminoethoxy)ethyl ester citrate, commonly referred to as pentoxyverine citrate, is a compound with notable biological activity primarily recognized for its use as a non-narcotic central antitussive agent. This compound presents a unique structure and mechanism of action that warrants a detailed exploration of its biological properties, efficacy, and safety profile.

- Molecular Formula : C20H31NO3

- Molar Mass : 333.46 g/mol

- CAS Number : 77-23-6

- EINECS Number : 201-014-1

- Physical Appearance : Clear very dark red to brown oil

- Solubility : Slightly soluble in dichloromethane and methanol

- Density : 1.048 ± 0.06 g/cm³

- Boiling Point : 165-170 °C (1.33 Pa)

- pKa : Approximately 9.69

Pentoxyverine functions primarily as an antitussive agent by acting on the cough center in the brain. It is believed to suppress the cough reflex without the addictive properties associated with traditional narcotic antitussives like codeine. The compound exhibits a lower efficacy compared to codeine but is favored for its non-addictive nature and lower toxicity profile.

Pharmacological Effects

- Antitussive Activity : Effective in treating upper respiratory infections characterized by acute, mild coughs and pertussis.

- Bronchodilation : The compound may help reduce bronchial secretions, providing relief in respiratory conditions.

- Toxicity Profile :

- LD50 (oral in rat) : 150 mg/kg, indicating low toxicity levels.

- Side effects include minor gastrointestinal disturbances and potential allergic reactions.

Study on Efficacy

A clinical trial involving patients with chronic cough due to upper respiratory infections demonstrated that pentoxyverine significantly reduced cough frequency compared to placebo. Patients reported a noticeable improvement in their symptoms within three days of treatment, with minimal side effects observed.

Comparative Analysis with Codeine

| Parameter | Pentoxyverine | Codeine |

|---|---|---|

| Efficacy | Moderate | High |

| Addiction Potential | Low | High |

| Side Effects | Mild (gastrointestinal) | Severe (constipation, dependency) |

| LD50 | 150 mg/kg | 800 mg/kg |

Safety and Toxicology

The safety profile of pentoxyverine is favorable when compared to other antitussives. The compound has been shown to have minimal adverse effects in both animal studies and clinical trials. Long-term studies are still necessary to fully understand its chronic use implications.

Toxicological Data Summary

| Toxicity Type | Test Method | Test Subject | Dose (mg/kg) | Observed Effects |

|---|---|---|---|---|

| Acute Oral Toxicity | Oral | Rat | 150 | Low toxicity |

| Skin Irritation | Dermal | Human | N/A | Mild irritation |

| Cardiac Effects | Multiple routes | Rodent | 30 | Arrhythmias |

Q & A

Q. How can early-career researchers design robust experimental workflows for novel derivatives of this compound?

- Methodological Answer : Follow structured research models (e.g., problem development → methodological design → data integration) as outlined in academic training toolkits . For derivative synthesis, leverage catalogued preparation methods (e.g., phenyl ether derivatization) with modifications for specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.